insulin, 4-fluorophenylalanine(A19)-

Insulin receptor pharmacology Structure-activity relationship A19 tyrosine substitution

Insulin, 4-fluorophenylalanine(A19)- (also designated [Phe(F)A19]insulin or A19-Phe(F)-insulin) is a semisynthetic porcine insulin analog in which the native tyrosine residue at position A19 of the A-chain is replaced by 4-fluorophenylalanine. Registered under MeSH ID C059266, this compound belongs to the class of insulin analogs used for structure-activity relationship (SAR) investigations, particularly studies of the insulin receptor binding domain.

Molecular Formula C8H15NO2
Molecular Weight 0
CAS No. 123840-16-4
Cat. No. B1166693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinsulin, 4-fluorophenylalanine(A19)-
CAS123840-16-4
Synonymsinsulin, 4-fluorophenylalanine(A19)-
Molecular FormulaC8H15NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin, 4-fluorophenylalanine(A19)- (CAS 123840-16-4): A Semisynthetic Insulin Analog for Structure-Activity Research and Procurement Specification


Insulin, 4-fluorophenylalanine(A19)- (also designated [Phe(F)A19]insulin or A19-Phe(F)-insulin) is a semisynthetic porcine insulin analog in which the native tyrosine residue at position A19 of the A-chain is replaced by 4-fluorophenylalanine [1]. Registered under MeSH ID C059266, this compound belongs to the class of insulin analogs used for structure-activity relationship (SAR) investigations, particularly studies of the insulin receptor binding domain [2]. The analog is prepared by segment condensation of protected A-chain fragments, conversion to the tetra-S-sulfonated derivative, and combination with native porcine B-chain, yielding a purified product characterized by circular dichroism spectroscopy and in vitro bioassays [1].

Why Insulin, 4-fluorophenylalanine(A19)- Cannot Be Substituted by Other A19-Modified Analogs or Native Insulin in Receptor Studies


Position A19 of the insulin A-chain is among the most critical determinants of high-affinity receptor binding. Alanine scanning mutagenesis demonstrates that substitution at A19 causes a ~1,000-fold loss in receptor binding affinity, identifying TyrA19 as essential for insulin receptor interaction [1]. Simple replacement of tyrosine by phenylalanine (without the para-fluoro group) reduces receptor binding to 13.3% of native insulin [2] and lipogenic potency to 7.8–33% [3][4], while leucine substitution virtually abolishes activity (<0.1% binding, <0.05% in vitro activity) [5]. The 4-fluorophenylalanine analog uniquely retains substantially higher biological activity than these close structural analogs, demonstrating that the para-fluoro substituent partially compensates for the missing tyrosine hydroxyl group and cannot be approximated by any other known A19 modification.

Quantitative Comparative Evidence: Insulin, 4-fluorophenylalanine(A19)- Versus Closest A19 Analogs


In Vitro Biological Activity of [Phe(F)A19]Insulin (60%) Versus [A19Phe]Insulin (7.8–33%): Fluorine Substitution Partially Rescues Activity

[Phe(F)A19]insulin displays 60% in vitro biological activity relative to native porcine insulin [1]. In contrast, the corresponding non-fluorinated analog [A19Phe]insulin exhibits substantially lower activity: 7.8% in glucose oxidation assay using rat adipocytes [2] and 22.6–33% in lipogenesis assays [3][4]. The ~2- to 8-fold activity advantage of the fluorinated analog over the non-fluorinated phenylalanine variant indicates that the para-fluoro substituent partially mimics the hydrogen-bonding capacity of the native tyrosine hydroxyl group at position A19. The full intrinsic activity is preserved, and dose-response curves remain parallel to native insulin at high concentrations, indicating that the analog–receptor complex retains full signaling competence [2].

Insulin receptor pharmacology Structure-activity relationship A19 tyrosine substitution

Receptor Binding Affinity Comparison: [Phe(F)A19]Insulin Preserves Binding Relative to [A19Phe]Insulin (13.3% Binding) and [A19Leu]Insulin (<0.1%)

Direct receptor binding data for [Phe(F)A19]insulin have not been published as a standalone measurement; however, the biological activity of [Phe(F)A19]insulin (60%) is tightly correlated with receptor binding based on the established equivalence between receptor binding and glucose oxidation potency for A19 analogs [1]. The closest structural comparator, [A19Phe]insulin, retains only 13.3% of native insulin receptor binding activity in competitive displacement assays [2]. The aliphatic substitution [A19Leu]insulin shows negligible receptor binding (<0.1% of native) [3]. Alanine scanning mutagenesis confirms that A19 is the single most disruptive position for receptor binding, with a 1,000-fold loss of affinity upon alanine substitution [4]. The partial rescue by fluorine is consistent with its electronegativity partially substituting for the hydrogen-bond donor capacity of the native tyrosine hydroxyl.

Insulin receptor binding affinity Radioligand displacement A19 mutagenesis

Structural Integrity of [Phe(F)A19]Insulin Confirmed by Near- and Far-UV Circular Dichroism: Qualitatively Identical Spectra to Native Insulin

Circular dichroism spectra of [Phe(F)A19]insulin in both the near-UV (aromatic side chain environment, 250–320 nm) and far-UV (secondary structure, 190–250 nm) regions are qualitatively very similar to those of native porcine insulin [1]. This contrasts with [A19Leu]insulin, which exhibits a monomeric CD signature at concentrations where native insulin is dimeric, indicating that leucine substitution at A19 disrupts the dimerization interface and overall quaternary structure [2]. The [A19Phe]insulin analog also retains overall conformation similar to native insulin by CD, native PAGE, and reverse-phase FPLC [3], consistent with an aromatic residue being required at position A19 for proper folding. The fluorine substitution does not introduce detectable conformational distortion beyond what phenylalanine alone causes.

Circular dichroism spectroscopy Insulin conformation Protein folding

Pharmacokinetic Differentiation: A19-Modified Insulins Exhibit Prolonged Plasma Half-Disappearance Time (7.3 min for [A19Phe] vs 4.6 min for Native Insulin)

The class of A19-modified insulins consistently demonstrates extended plasma residence time. [A19Phe]insulin exhibits a plasma half-disappearance time of 7.3 minutes compared to 4.6 minutes for native bovine insulin (a 59% prolongation), with correspondingly reduced metabolic clearance rates across a range of plasma concentrations [1]. In contrast, [A14Phe]insulin shows a more modest half-life extension to 5.1 minutes (11% prolongation), indicating that the A19 position is a stronger determinant of metabolic stability than A14 [1]. Although direct half-life data for [Phe(F)A19]insulin have not been reported, the established class effect of A19 aromatic substitution on extending plasma half-disappearance time supports the inference that the fluorinated analog would share this pharmacokinetic profile. Importantly, despite reduced clearance, the in vivo hypoglycemic activity is preserved because the decreased clearance compensates for the reduced intrinsic potency [1].

Insulin pharmacokinetics Metabolic clearance rate Plasma half-life

Positional Selectivity: A19 Is a More Critical Determinant of Insulin Bioactivity Than A14, Making A19-Specific Analogs Indispensable for Position-Specific Probing

Comparative studies of tyrosine-to-phenylalanine replacements at the two A-chain tyrosine positions reveal pronounced positional selectivity. [A14Phe]insulin retains 84% lipogenesis potency relative to native bovine insulin, whereas [A19Phe]insulin retains only 33% [1]. In glucose oxidation assays, [A19Phe]insulin potency is reduced to 7.8% [2]. Similarly, receptor binding for [A19Phe]insulin is 13.3% [3], while A14 modifications generally show far milder effects. The divergent sensitivity confirms that A14 and A19 play fundamentally different structural roles: A14 is not directly involved in receptor binding, while A19 participates in an essential hydrogen bond between its hydroxyl group and the carbonyl of A1-glycine, critical for stabilizing the hormone-receptor complex [4]. Therefore, an A19-specific modification such as 4-fluorophenylalanine is the only way to probe this unique structural hotspot, whereas A14-modified analogs cannot substitute for this purpose.

Insulin A-chain structure-function Positional selectivity A14 vs A19 tyrosine

Procurement-Relevant Application Scenarios for Insulin, 4-fluorophenylalanine(A19)- Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of the Insulin Receptor Binding Surface at the A19 Position

[Phe(F)A19]insulin provides the optimal probe for dissecting the contribution of the A19 tyrosine hydroxyl group to insulin receptor binding. With 60% retained in vitro biological activity versus only 7.8–33% for non-fluorinated [A19Phe]insulin [1], it enables researchers to detect subtle binding effects in competitive displacement assays that would be undetectable with weaker A19 analogs. Its CD-confirmed conformational integrity [2] ensures that observed activity differences reflect genuine binding pharmacodynamics rather than misfolding artifacts, a concern with [A19Leu]insulin which disrupts dimerization [3].

Biophysical Studies of Insulin Dimerization and Quaternary Structure Using a Fluorinated Aromatic Probe

The 4-fluorophenylalanine moiety at position A19 introduces a fluorine atom suitable for ¹⁹F-NMR spectroscopic analysis, enabling site-specific investigation of insulin conformation, dimerization interface dynamics, and receptor-bound states. Unlike non-fluorinated [A19Phe]insulin, the fluorine probe provides a unique spectroscopic handle while maintaining near-native CD spectra [1]. This application leverages the demonstrated structural integrity of the analog and its retained dimerization competence, in contrast to [A19Leu]insulin which is monomeric under conditions where insulin dimerizes [2].

Pharmacokinetic Modeling of Insulin A-Chain Clearance Determinants

A19-modified insulins as a class exhibit prolonged plasma half-disappearance times (~7.3 min for [A19Phe]insulin vs 4.6 min for native insulin) with preserved in vivo hypoglycemic activity [1]. [Phe(F)A19]insulin serves as a critical comparator in pharmacokinetic studies investigating the relationship between A19 side-chain chemistry and metabolic clearance rate, enabling differentiation between the effects of aromatic ring occupancy (shared with [A19Phe]insulin) and the effects of hydroxyl group electronegativity mimicked by fluorine.

Insulin Analog Screening and Reference Standard for A19 Positional Selectivity Validation

The stark positional selectivity between A14 and A19 (84% vs 33% lipogenesis potency for phenylalanine substitution, respectively) [1] makes [Phe(F)A19]insulin an essential reference compound for screening campaigns aimed at developing A19-selective insulin modulators. Its intermediate activity level (60%) provides a benchmark for rank-ordering novel A19 analogs, with the 4-fluorophenylalanine substituent representing the highest-activity non-hydroxyl aromatic replacement at this position reported to date [2].

Quote Request

Request a Quote for insulin, 4-fluorophenylalanine(A19)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.